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molecular formula C7H9F2N B8759130 2-(3,3-Difluoro-1-methylcyclobutyl)acetonitrile

2-(3,3-Difluoro-1-methylcyclobutyl)acetonitrile

Cat. No. B8759130
M. Wt: 145.15 g/mol
InChI Key: OTRHGOGXSBVTMZ-UHFFFAOYSA-N
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Patent
US09273058B2

Procedure details

To a solution of Intermediate 229C (100 mg, 0.689 mmol) in ethanol (1 mL) and H2O (1 mL) was added a 10% aq. solution of NaOH (2 mL, 0.689 mmol) and the reaction mixture was stirred at 90° C. for 12 h. The reaction mixture was concentrated and the pH of the residue was adjusted to 4 with an aqueous solution of 1.5 N HCl, and the compound was extracted with EtOAc (3×10 mL). The combined organic layer was dried on Na2SO4, filtered and the filtrate evaporated under reduced pressure to afford Intermediate 229D as a yellow sticky liquid (80 mg, 71%). The crude intermediate was taken as such for further reaction without purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 12.14 (brs, 1H), 2.11-2.39 (m, 6H), 1.15 (s, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
aq. solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:10])[CH2:5][C:4](CC#N)([CH3:6])[CH2:3]1.[OH-:11].[Na+].[CH2:13]([OH:15])[CH3:14]>O>[F:1][C:2]1([F:10])[CH2:5][C:4]([CH2:14][C:13]([OH:11])=[O:15])([CH3:6])[CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
FC1(CC(C1)(C)CC#N)F
Name
aq. solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 90° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
the compound was extracted with EtOAc (3×10 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic layer was dried on Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC1(CC(C1)(C)CC(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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